10-Methoxycarbamazepine
CAS No.: 28721-09-7
VCID: VC21332906
Molecular Formula: C16H14N2O2
Molecular Weight: 266.29 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
10-Methoxycarbamazepine, chemically known as 10-methoxy-5H-dibenz[b,f]azepine-5-carboxamide, is a significant intermediate in the synthesis of oxcarbazepine, an anticonvulsant drug. Its molecular formula is C16H14N2O2, with a molecular weight of 266.29 g/mol . This compound plays a crucial role in the pharmaceutical industry, particularly in the production of anticonvulsant medications. Chemical SynthesisThe synthesis of 10-methoxycarbamazepine involves reacting 10-methoxyiminostilbene with isocyanic acid (HOCN) in an organic medium, typically under reflux conditions and in the absence of strong acids . The use of mild acidic reagents, such as benzoic acid, is preferred to prevent the hydrolysis of the enol-ether function, thereby increasing the selectivity of the carboxamidation reaction . Mechanism of Action and Biological Activity10-Methoxycarbamazepine is a derivative of carbamazepine and shares similar mechanisms of action. It primarily targets voltage-gated sodium channels, binding preferentially to their inactive conformation, which is crucial for its anticonvulsant properties. The inhibition of these channels reduces neuronal excitability, thereby controlling seizure activity. Biological Activities
Pharmacokinetics10-Methoxycarbamazepine is primarily metabolized in the liver by the cytochrome P450 enzyme CYP3A4, similar to carbamazepine. This metabolic pathway is significant for understanding its efficacy and safety profile. Metabolic Pathways
Applications in Scientific Research
Comparison with Similar Compounds
|
||||||||||||||||
---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|---|
CAS No. | 28721-09-7 | ||||||||||||||||
Product Name | 10-Methoxycarbamazepine | ||||||||||||||||
Molecular Formula | C16H14N2O2 | ||||||||||||||||
Molecular Weight | 266.29 g/mol | ||||||||||||||||
IUPAC Name | 5-methoxybenzo[b][1]benzazepine-11-carboxamide | ||||||||||||||||
Standard InChI | InChI=1S/C16H14N2O2/c1-20-15-10-11-6-2-4-8-13(11)18(16(17)19)14-9-5-3-7-12(14)15/h2-10H,1H3,(H2,17,19) | ||||||||||||||||
Standard InChIKey | PIZOFBKQWNPKDK-UHFFFAOYSA-N | ||||||||||||||||
SMILES | COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | ||||||||||||||||
Canonical SMILES | COC1=CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N | ||||||||||||||||
Appearance | Off-White Solid | ||||||||||||||||
Melting Point | >186°C | ||||||||||||||||
Purity | > 95% | ||||||||||||||||
Quantity | Milligrams-Grams | ||||||||||||||||
Synonyms | 10-Methoxy-5H-dibenz[b,f]azepine-5-carboxamide; | ||||||||||||||||
PubChem Compound | 120031 | ||||||||||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume